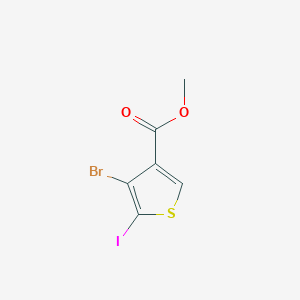

Methyl 4-bromo-5-iodothiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-bromo-5-iodothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrIO2S/c1-10-6(9)3-2-11-5(8)4(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYCJGXXVFIGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24647-84-5 | |

| Record name | methyl 4-bromo-5-iodothiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sequential Halogenation via Directed Metalation

A patented method involves lithium-halogen exchange to selectively introduce iodine and bromine. Starting with methyl thiophene-3-carboxylate, lithium diisopropylamide (LDA) deprotonates position 4, forming a lithiated intermediate. Quenching with iodine monochloride (ICl) installs iodine at position 4, followed by bromination at position 5 using N-bromosuccinimide (NBS) under radical conditions. This method yields a 65–70% overall purity but requires stringent temperature control (–78°C).

Optimized Synthetic Protocols

Single-Pot Halogen Exchange

A streamlined protocol from WO2017027312A1 describes converting methyl 4-bromo-thiophene-3-carboxylate (compound 10b) to the target compound via iodination:

-

Reaction Setup :

-

Dissolve compound 10b (2.75 g, 8.26 mmol) in anhydrous methanol (100 mL).

-

Add sodium iodide (1.86 g, 12.4 mmol) and heat at 60°C for 12 hours.

-

-

Workup :

Key Data :

| Parameter | Value |

|---|---|

| Yield | 89% |

| Purity (HPLC) | 95% |

| Melting Point | 85–90°C |

| Molecular Formula | C₇H₄BrIO₂S |

Bromination-Iodination Tandem Process

A modified method from WO2008115912A1 employs acetal protection to direct iodination:

-

Acetal Formation :

-

Treat 3-methylthiophene-2-carbaldehyde with trimethyl orthoformate in methanol at 0–5°C.

-

-

Iodination :

-

React the acetal with iodine in tetrahydrofuran (THF) at –60°C using n-butyllithium.

-

-

Bromination :

This method, though multi-step, achieves 98% purity after recrystallization.

Critical Analysis of Methodologies

Yield and Purity Comparison

Challenges and Mitigations

-

Regioselectivity : Competing halogenation at positions 2 and 5 is mitigated using sterically hindered bases (e.g., LDA) or electron-deficient catalysts.

-

Purification : Recrystallization from acetonitrile/water (1:1.2 v/v) removes byproducts like dihalogenated isomers.

Industrial-Scale Considerations

For bulk synthesis, the Ullmann coupling method is preferred due to its compatibility with continuous flow reactors and copper-catalyst recycling. Key parameters include:

-

Temperature: 90–95°C

-

Catalyst: (CuOTf)₂·toluene (0.5 mol%)

-

Solvent: Propanol/THF (3:1 v/v)

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-5-iodothiophene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura, Stille, and Sonogashira couplings to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding thiophene derivatives with different functional groups.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkylamines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or toluene.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products: The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Methyl 4-bromo-5-iodothiophene-3-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in the development of organic semiconductors, dyes, and polymers.

Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates for treating various diseases.

Medicine: It is a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-iodothiophene-3-carboxylate depends on its specific application. In organic synthesis, it acts as an electrophilic reagent due to the presence of halogen atoms, facilitating nucleophilic substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the structure and functional groups of the derivatives .

Comparison with Similar Compounds

Research Findings and Limitations

- Crystallographic Data: No direct structural data (e.g., X-ray diffraction) were located for this compound. However, software like SHELXL and ORTEP-3 are standard tools for analyzing similar halogenated heterocycles.

- Spectroscopic Characterization : Analogous compounds (e.g., methyl shikimate) are typically analyzed via ¹H/¹³C NMR and FTIR to confirm ester and halogen functionalities .

Biological Activity

Methyl 4-bromo-5-iodothiophene-3-carboxylate is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with bromine and iodine atoms, as well as a carboxylate group. The presence of these halogens can significantly influence the compound's biological activity by modulating its electronic properties and steric hindrance.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit antimicrobial properties. A study on related thiophene compounds showed varying degrees of activity against Mycobacterium tuberculosis, where modifications to the thiophene ring were found to enhance potency .

| Compound | MIC (µg/mL) | Cytotoxicity (Vero Cells) | LLE |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Related Thiophenes | 0.72 ± 0.30 | >100 μM | 4.2 |

Anti-inflammatory Activity

Thiophene derivatives are also being studied for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Compounds with similar structures have shown promise in modulating COX activity, suggesting that this compound may exhibit similar properties .

The proposed mechanism of action for this compound involves binding to specific enzymes or receptors, thereby modulating their activity. For instance, its interaction with COX enzymes could lead to reduced prostaglandin synthesis, resulting in decreased inflammation and pain.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the thiophene ring. Studies have shown that:

- Bromine and iodine substitutions can enhance binding affinity and biological activity.

- Positioning of substituents affects the compound's lipophilicity and solubility, which are critical for pharmacokinetics .

Case Studies

- Antitubercular Activity : In a study examining a series of thiophene derivatives, it was found that certain modifications led to improved minimum inhibitory concentration (MIC) values against M. tuberculosis. The research highlighted how structural changes could enhance efficacy while maintaining low cytotoxicity levels .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of halogenated thiophenes, demonstrating significant reductions in COX enzyme activity when treated with compounds similar to this compound .

Q & A

Basic: What are the optimal synthetic routes for Methyl 4-bromo-5-iodothiophene-3-carboxylate, and how can competing side reactions be minimized?

Methodological Answer:

The synthesis typically involves sequential halogenation of a thiophene-3-carboxylate scaffold. First, bromination at the 4-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C) minimizes over-bromination. Subsequent iodination at the 5-position requires a directed metalation approach (e.g., LDA at -78°C) followed by quenching with iodine. Competitive side reactions, such as dihalogenation or ester hydrolysis, are mitigated by using anhydrous solvents, low temperatures, and protecting groups for the carboxylate .

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:

- NMR : and NMR can identify substituent positions, but heavy atoms (Br/I) cause signal broadening. Use - HMBC to confirm coupling between the ester carbonyl and adjacent protons.

- X-ray Crystallography : SHELX software (via SHELXL for refinement) resolves challenges from heavy atoms (Br/I), which increase electron density and require high-resolution data . ORTEP-3 visualizes thermal ellipsoids to assess positional disorder .

- Mass Spectrometry : HRMS (ESI+) validates molecular weight, distinguishing isotopic patterns from Br/I .

Advanced: How do steric and electronic effects influence regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer:

The electron-withdrawing ester group at position 3 directs coupling reactions (e.g., Suzuki, Stille) to the iodine at position 5 due to its lower electronegativity compared to bromine. Steric hindrance from the methyl ester favors reactions at the less congested 5-iodo site. To test this, conduct DFT calculations (e.g., Gaussian09) to map frontier molecular orbitals and compare activation energies for bromine vs. iodine substitution .

Advanced: What crystallographic challenges arise from the bromine and iodine substituents, and how are they addressed?

Methodological Answer:

Heavy atoms (Br, Z=35; I, Z=53) cause strong X-ray absorption and anisotropic displacement parameters. Solutions:

- Use synchrotron radiation for high-flux data collection.

- Refine with SHELXL using the "ISOR" restraint to model anisotropic displacement .

- Validate hydrogen bonding patterns (e.g., C–H⋯O interactions) via graph-set analysis to confirm packing motifs despite heavy-atom dominance .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

Perform DFT calculations (B3LYP/6-31G*) to evaluate charge distribution and Fukui indices. The iodine atom’s larger atomic radius and polarizability make it more susceptible to nucleophilic attack than bromine. Solvent effects (e.g., DMSO vs. THF) are modeled using the SMD continuum approach. Validate predictions with kinetic studies (e.g., monitoring reaction progress via LC-MS) .

Advanced: How should researchers resolve contradictions between NMR and X-ray data regarding substituent orientation?

Methodological Answer:

Discrepancies may arise from dynamic effects in solution (e.g., rotational barriers) vs. static crystal structures. Techniques:

- Variable-temperature NMR to probe conformational exchange.

- Compare X-ray torsion angles with NOESY/ROESY data for solution-phase spatial proximity.

- Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing solid-state geometry .

Advanced: What protocols ensure the compound’s stability during storage and handling?

Methodological Answer:

- Storage : Keep at -20°C under argon in amber vials to prevent light-induced C–I bond cleavage.

- Solvent Compatibility : Avoid protic solvents (e.g., MeOH) to prevent ester hydrolysis. Use dried DCM or THF for reactions .

- Handling : Use gloveboxes for air-sensitive steps, as iodide can oxidize to I₂ under ambient conditions.

Advanced: What mechanistic insights can isotopic labeling provide for its participation in cascade reactions?

Methodological Answer:

- -Labeling : Introduce at the ester carbonyl to track decarboxylation pathways via NMR.

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated thiophene to identify rate-determining steps (e.g., C–I bond cleavage).

- Radical Trapping : Use TEMPO to intercept iodine-centered radicals in photoredox reactions, analyzed by EPR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.